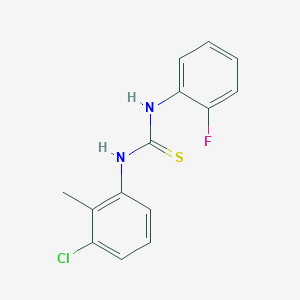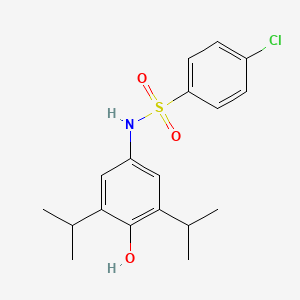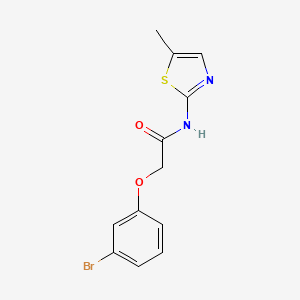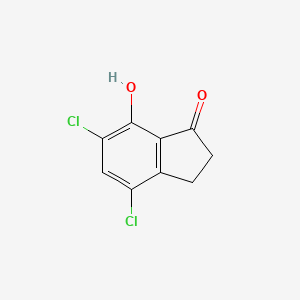
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate, also known as MCHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCHC is a hydrazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of β-secretase, an enzyme involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anticancer, antifungal, and antibacterial properties. This compound has also been shown to have antioxidant and anti-inflammatory effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate. One direction is to further explore its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules and biological systems.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied extensively for its potential as a therapeutic agent and building block for new materials. This compound has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to yield this compound. The purity and yield of this compound can be improved through recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
4-methoxybenzyl 2-(2-chlorobenzoyl)hydrazinecarboxylate has been studied extensively due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been explored for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl N-[(2-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-12-8-6-11(7-9-12)10-23-16(21)19-18-15(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKXKDKPHMZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)

![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)



![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
